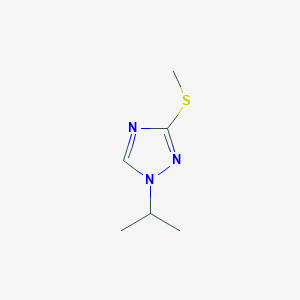

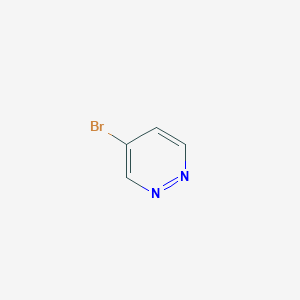

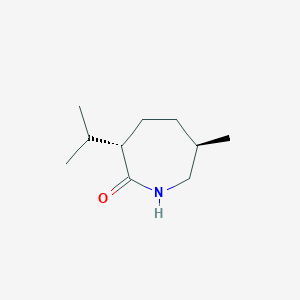

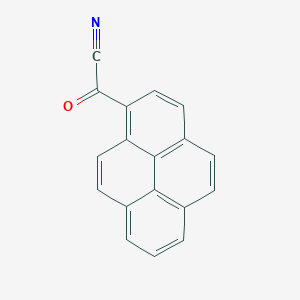

![molecular formula C8H9N3 B057386 Pyrazolo[1,5-A]pyridin-3-ylmethanamine CAS No. 118054-99-2](/img/structure/B57386.png)

Pyrazolo[1,5-A]pyridin-3-ylmethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine and related compounds involves various methods, including oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This process occurs in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature, showcasing the compound's versatile synthetic accessibility (Ravi et al., 2017). Additionally, palladium-catalyzed direct alkenylation reaction followed by silver-mediated cyclization has been employed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines, indicating a direct route for their preparation (Mousseau et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives reveals that these compounds can exhibit a range of structural variations, enabling diverse chemical functionalities and properties. The crystal structure of these compounds often shows aromatic rings that are approximately coplanar, allowing for significant conjugation and impacting their physical and chemical characteristics (Yang et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridin-3-ylmethanamines undergo various chemical reactions, including cycloadditions, alkenylations, and cyclizations, highlighting their reactivity. These compounds are intermediates in the synthesis of a wide array of heterocyclic compounds, underscoring their importance in organic synthesis and chemical research.

Physical Properties Analysis

The physical properties of Pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The planarity and conjugation within these molecules can impact their optical properties, including absorption and fluorescence, making them relevant for materials science applications (Yang et al., 2011).

科学研究应用

1. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

2. Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

4. Biomedical Applications of Pyrazolo[3,4-b]pyridines

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

5. Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : This research presents the first time alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N-imine .

- Methods of Application : The reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : Analogous compounds can be accessed directly in modest yields .

6. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

7. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

8. Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : For the first time alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .

- Methods of Application : The reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : Analogous compounds can be accessed directly in modest yields through the reaction .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKKPJJAMSZCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556547 |

Source

|

| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridin-3-ylmethanamine | |

CAS RN |

118054-99-2 |

Source

|

| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。